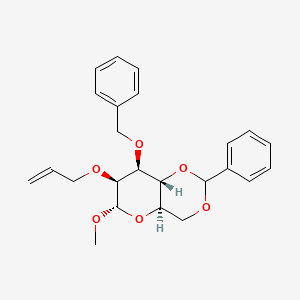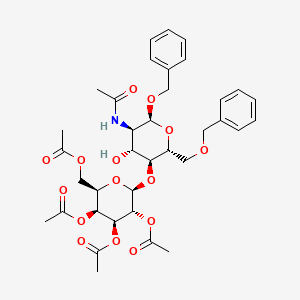
N-Acetylsulfamerazine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylsulfamerazine-d4 is a stable isotope-labeled compound, specifically a deuterated form of N-Acetylsulfamerazine. It is primarily used in scientific research as a reference standard and for analytical purposes. The compound has a molecular formula of C13D4H10N4O3S and a molecular weight of 310.365 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylsulfamerazine-d4 involves the acetylation of sulfamerazine with deuterated acetic anhydride. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:
- Dissolving sulfamerazine in a suitable solvent such as pyridine.
- Adding deuterated acetic anhydride to the solution.
- Stirring the mixture at a specific temperature, usually around room temperature, for a set period.
- Purifying the product through recrystallization or chromatography to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using industrial-grade solvents and reagents.
- Employing large-scale reactors and purification systems.
- Ensuring strict quality control measures to maintain the purity and isotopic labeling of the compound .
化学反応の分析
Types of Reactions
N-Acetylsulfamerazine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds
科学的研究の応用
N-Acetylsulfamerazine-d4 is widely used in various scientific research fields:
Chemistry: As a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: In metabolic studies to trace the metabolic pathways of sulfamerazine.
Medicine: For pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sulfamerazine.
Industry: In the development and quality control of pharmaceuticals
作用機序
N-Acetylsulfamerazine-d4, like its non-deuterated counterpart, exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthase. This inhibition prevents the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. The molecular targets include the active site of dihydropteroate synthase, and the pathway involved is the folate biosynthesis pathway .
類似化合物との比較
Similar Compounds
N-Acetylsulfamerazine: The non-deuterated form of N-Acetylsulfamerazine-d4.
Sulfamerazine: The parent compound from which N-Acetylsulfamerazine is derived.
N-Acetylsulfadiazine: Another acetylated sulfonamide with similar antibacterial properties
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various research applications .
特性
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-9-7-8-14-13(15-9)17-21(19,20)12-5-3-11(4-6-12)16-10(2)18/h3-8H,1-2H3,(H,16,18)(H,14,15,17)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFJZKMLXDFUNB-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CC(=N2)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1139719.png)





![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)



